molecular formula C6H3BrFN3 B8095560 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine

6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B8095560
M. Wt: 216.01 g/mol
InChI Key: ZAHJFKSHIQIFFG-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (CAS: 1427445-33-7) is a heterocyclic compound with the molecular formula C₆H₃BrFN₃ and a molecular weight of 216.01 g/mol . Its structure features a fused triazole-pyridine core substituted with bromine (C6) and fluorine (C8) atoms. This compound is primarily utilized in medicinal chemistry research, particularly as a precursor for synthesizing modulators of metabotropic glutamate receptors (mGluR2), as highlighted in patents such as WO 2015032790 A1 .

Properties

IUPAC Name

6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHJFKSHIQIFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-3-nitropyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study demonstrated that derivatives of 6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine showed potent activity against various bacterial strains. The mechanism is believed to involve the inhibition of vital enzymes in bacterial metabolism.

Anticancer Properties
Recent investigations have highlighted the potential of this compound in anticancer drug development. For instance, derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. One study reported a significant reduction in cell viability in breast cancer cell lines when treated with specific derivatives of this compound.

Compound Cell Line IC50 (µM) Reference
This compoundMCF-7 (Breast Cancer)12.5
6-Bromo-8-fluoro Derivative AHeLa (Cervical Cancer)15.0

Agricultural Applications

Fungicides and Herbicides
The compound has been explored for use as a fungicide due to its ability to disrupt fungal cell membranes. A study showed that formulations containing this compound were effective against several plant pathogens.

Pathogen Concentration (g/L) Efficacy (%) Reference
Fusarium spp.1085
Alternaria spp.578

Material Science

Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation.

Polymer Type Thermal Degradation Temperature (°C) Improvement (%) Reference
Polyethylene220+20
Polystyrene210+15

Case Study 1: Antimicrobial Efficacy

A comprehensive study was conducted to evaluate the antimicrobial efficacy of various derivatives of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics.

Case Study 2: Agricultural Field Trials

Field trials were performed using formulations based on this compound on crops susceptible to fungal infections. The trials showed a marked reduction in disease incidence compared to untreated controls.

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The biological and physicochemical properties of [1,2,4]triazolo[4,3-a]pyridines are highly dependent on substituent type and position. Below is a comparison of key derivatives:

Table 1: Substituent Comparison of Selected Analogs
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications References
6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine Br (C6), F (C8) C₆H₃BrFN₃ 216.01 mGluR2 modulation, antifungal
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Cl (C8), CF₃ (C6) C₇H₃ClF₃N₃ 221.57 Antifungal, pesticide research
3-(Piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine derivatives Varied benzylthio groups (C3, C8) C₁₃H₁₅N₃O₂S 277.34 (e.g., 15a) Antimalarial agents
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine Br (C8), CH₃ (C3) C₇H₆BrN₃ 212.05 Intermediate in drug synthesis

Key Observations :

  • The trifluoromethyl group in 8-Chloro-6-CF₃ analogs (Table 1) offers greater lipophilicity, which may influence membrane permeability .
  • Positional Effects : Substitution at C6 and C8 (as in the target compound) is associated with mGluR2 modulation, while C3 modifications (e.g., sulfonamides) are linked to antimalarial activity .

Key Findings :

  • Antifungal Activity : The target compound and its chloro-CF₃ analog (Table 2) show comparable efficacy against fungal pathogens, suggesting that halogenation at C6/C8 is critical for this activity .
  • Receptor Modulation : Bromo-fluoro substitution enhances mGluR2 binding affinity, as demonstrated in preclinical studies .

Biological Activity

Introduction

6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including antibacterial, antiviral, and other pharmacological effects, supported by relevant data and research findings.

  • Chemical Formula : C₆H₃BrFN₃
  • Molecular Weight : 216.01 g/mol
  • CAS Number : 1427445-33-7

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Streptococcus agalactiae100

These findings suggest that the compound exhibits significant bacteriostatic activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria .

Antiviral Activity

This compound has also been evaluated for its antiviral properties. In vitro studies demonstrated that it possesses activity against several viral strains. For instance:

  • Activity Against Influenza Virus : The compound showed promising antiviral effects with an IC₅₀ value of approximately 10 µM.
  • Activity Against SARS-CoV-2 : Preliminary screening indicated potential efficacy against this virus, suggesting further investigation is warranted .

Other Pharmacological Effects

In addition to antibacterial and antiviral activities, this compound has been explored for other pharmacological effects:

Study on Antibacterial Efficacy

In a controlled study evaluating the antibacterial efficacy of various triazole compounds including this compound:

  • The compound was tested against a panel of clinically relevant bacterial strains.
  • Results indicated that it was particularly effective against Staphylococcus aureus, with an MIC comparable to standard antibiotics like penicillin.

Evaluation of Antiviral Potential

A recent investigation into the antiviral potential of this compound involved testing against influenza and coronaviruses:

  • The study revealed that the compound inhibited viral replication in vitro at low concentrations.
  • Further studies are needed to elucidate the mechanism of action and potential therapeutic applications in treating viral infections.

Q & A

Advanced Question

  • Herbicidal Activity : Substitution at the 3-position (e.g., 3-(4-propylphenyl)) enhances activity against dicotyledonous weeds. 3D-QSAR models show steric bulk at this position improves binding to acetolactate synthase (ALS), a key herbicide target .
  • Antifungal Activity : Electron-rich 1,2,4-triazolo[4,3-a]pyridine cores and hydrazone moieties increase activity against Candida albicans. DFT studies reveal that lower LUMO energy gaps (e.g., 4.1 eV in active compounds) correlate with improved electron-accepting capacity and membrane penetration .
    Contradictions : While 3-aryl groups boost herbicidal activity, they may reduce antifungal potency due to increased hydrophobicity and poor solubility .

How can computational methods optimize the design of triazolo[4,3-a]pyridine derivatives for receptor modulation?

Advanced Question

  • 3D-QSAR : Comparative molecular field analysis (CoMFA) models predict steric/electrostatic requirements for mGluR2 allosteric modulation. For example, bulky 3-substituents improve binding to the hydrophobic pocket of mGluR2 .
  • Molecular Docking : Simulations with RBP4 (PDB: 3FMZ) highlight hydrogen bonding between the triazole N2 atom and Arg121, stabilizing antagonist conformations .
  • DFT Calculations : Frontier molecular orbital (FMO) analysis identifies electron transitions in active antifungal derivatives, guiding substituent selection to enhance HOMO-LUMO gaps .

What experimental strategies resolve contradictions in biological activity data across studies?

Advanced Question

  • Dosage-Dependent Effects : Herbicidal activity at 37.5 g a.i. ha⁻¹ may differ from antifungal MIC values (e.g., 8–32 µg/mL) due to target-specific potency thresholds .
  • Conformational Analysis : X-ray structures of active vs. inactive compounds (e.g., perpendicular vs. parallel aryl ring orientations) explain activity disparities by revealing steric clashes or improved receptor fit .
  • Metabolic Stability Assays : Liver microsome studies assess whether low in vivo activity stems from rapid metabolism, even if in vitro results are promising .

How do fluorination and bromination impact the physicochemical properties and bioactivity of triazolo[4,3-a]pyridines?

Advanced Question

  • Fluorine : Enhances metabolic stability by blocking CYP450 oxidation sites. The 8-fluoro group in mGluR2 modulators increases binding affinity by 3-fold compared to non-fluorinated analogs .
  • Bromine : Improves lipophilicity (LogP ↑0.5–1.0) and enhances herbicidal uptake. However, excessive bromination (e.g., 3,6-dibromo derivatives) reduces water solubility, limiting bioavailability .

What are the challenges in scaling up triazolo[4,3-a]pyridine synthesis for preclinical studies?

Advanced Question

  • Regioselectivity : Competing cyclization pathways (e.g., triazolo[1,5-a]pyridine byproducts) require optimized catalysts (e.g., Pd(OAc)₂ for Suzuki couplings) .
  • Purification : Column chromatography struggles with polar intermediates; alternatives like recrystallization in ethanol/water mixtures improve yields .
  • Green Chemistry : Solvent-free microwave synthesis reduces waste but requires precise temperature control to avoid decomposition .

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